(+)-Tephrorin A
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Overview
Description
(+)-tephrorin A is a monomethoxyflavanone that is (2S)-7-methoxyflavanone substituted at position 8 by a tetrahydrofuran ring which in turn is substituted by geminal methyl groups at position 2, an acetoxy group at position 3 and a hydroxy group at position 5. Isolated from Tephrosia purpurea, it exhibits antineoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a monomethoxyflavanone, an acetate ester, a member of oxolanes and a secondary alcohol.
Scientific Research Applications
Bioactive Properties in Cancer Chemoprevention
- Abstract : (+)-Tephrorin A has been identified as a novel flavonoid with potential cancer chemopreventive properties. It was isolated from Tephrosia purpurea and its structure was elucidated through NMR spectral analysis. This compound, along with others, was evaluated for cancer chemopreventive properties using a cell-based quinone reductase induction assay, showing promising results in this domain (Chang et al., 2000).
Pharmacological Activities from Tephrosia Purpurea
- Abstract : this compound, isolated from the whole plant of Tephrosia purpurea, is a part of the phytochemical profile of the plant, which is traditionally used in Ayurvedic medicine. The pharmacological activities associated with the plant include anti-inflammatory, antimicrobial, antioxidant, antiallergic, antidiabetic, and hepatoprotective properties. This implies the potential involvement of this compound in these activities (Palbag et al., 2014).
Properties
Molecular Formula |
C24H26O7 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-hydroxy-4-[(2S)-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] acetate |
InChI |
InChI=1S/C24H26O7/c1-13(25)29-22-20(23(27)31-24(22,2)3)19-17(28-4)11-10-15-16(26)12-18(30-21(15)19)14-8-6-5-7-9-14/h5-11,18,20,22-23,27H,12H2,1-4H3/t18-,20+,22-,23-/m0/s1 |
InChI Key |
GSLOHPSPTJDYHS-NKRSRWBGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC1(C)C)O)C2=C(C=CC3=C2O[C@@H](CC3=O)C4=CC=CC=C4)OC |
Canonical SMILES |
CC(=O)OC1C(C(OC1(C)C)O)C2=C(C=CC3=C2OC(CC3=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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